molecular formula C12H19BN2O2 B8255150 1-(1-Methyl-4-pyrazolyl)vinylboronic Acid Pinacol Ester

1-(1-Methyl-4-pyrazolyl)vinylboronic Acid Pinacol Ester

Cat. No.: B8255150
M. Wt: 234.10 g/mol
InChI Key: LYXSOUAMCIVRKU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(1-Methyl-4-pyrazolyl)vinylboronic Acid Pinacol Ester is a versatile organoboron compound widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound is known for its stability and reactivity, making it a valuable reagent in various chemical transformations.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-Methyl-4-pyrazolyl)vinylboronic Acid Pinacol Ester typically involves the hydroboration of alkynes or alkenes with pinacolborane. This reaction is often catalyzed by transition metals such as palladium or nickel, which facilitate the addition of the boron moiety to the carbon-carbon multiple bond .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure maximum yield and purity. The reaction is usually carried out in large reactors with precise control over temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions: 1-(1-Methyl-4-pyrazolyl)vinylboronic Acid Pinacol Ester undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Palladium Catalysts: Used in Suzuki-Miyaura cross-coupling reactions.

    Bases: Such as potassium carbonate or sodium hydroxide, used to facilitate the coupling reactions.

    Solvents: Common solvents include tetrahydrofuran (THF), dimethylformamide (DMF), and toluene.

Major Products:

    Aryl or Vinyl Compounds: Formed from Suzuki-Miyaura cross-coupling reactions.

    New Boronic Esters: Formed from transesterification reactions.

Mechanism of Action

The mechanism of action of 1-(1-Methyl-4-pyrazolyl)vinylboronic Acid Pinacol Ester primarily involves its role as a boron-containing reagent in cross-coupling reactions. The boron atom facilitates the transfer of organic groups to the palladium catalyst, enabling the formation of new carbon-carbon bonds. This process is crucial in the synthesis of complex organic molecules .

Comparison with Similar Compounds

Uniqueness: 1-(1-Methyl-4-pyrazolyl)vinylboronic Acid Pinacol Ester is unique due to its vinyl group, which provides additional reactivity and versatility in chemical transformations. This compound’s stability and ease of handling make it a preferred choice for many synthetic applications.

Properties

IUPAC Name

1-methyl-4-[1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]pyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19BN2O2/c1-9(10-7-14-15(6)8-10)13-16-11(2,3)12(4,5)17-13/h7-8H,1H2,2-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYXSOUAMCIVRKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C(=C)C2=CN(N=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19BN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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